molecular formula C19H20N2O4 B6931184 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6931184
M. Wt: 340.4 g/mol
InChI Key: SEFCGOXPHVZYOO-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzodioxole moiety

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-7-3-2-6-15(16)21-10-9-13(11-21)20-19(22)14-5-4-8-17-18(14)25-12-24-17/h2-8,13H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFCGOXPHVZYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxyphenyl and benzodioxole groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the benzodioxole moiety can be added through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aromatic groups can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide: shares structural similarities with other pyrrolidine derivatives and benzodioxole-containing compounds.

    Pyrrolidine derivatives: These compounds are known for their diverse biological activities and are used in the development of various drugs.

    Benzodioxole derivatives: These compounds are often explored for their potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Uniqueness

What sets this compound apart is the combination of the pyrrolidine ring with the methoxyphenyl and benzodioxole groups, which may confer unique biological properties and enhance its potential as a therapeutic agent.

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